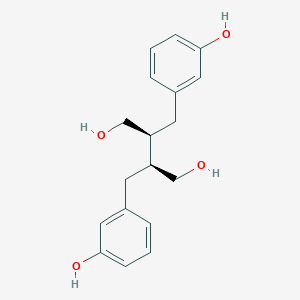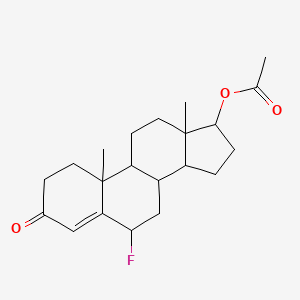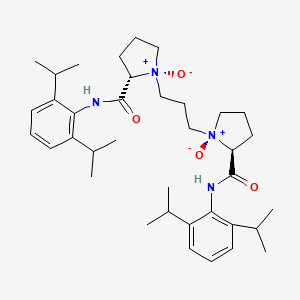
Feng L3-prpr2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Feng L3-prpr2 involves the reaction of (2S,2′S)-1,1′-(propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine with an oxidizing agent to form the 1-oxide derivative. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to maintain the compound’s purity and consistency, which are crucial for its application in various catalytic processes .
化学反応の分析
Types of Reactions
Feng L3-prpr2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Complexation: This compound forms complexes with various metal ions, enhancing its catalytic properties.
Common Reagents and Conditions
Common reagents used with this compound include metal salts like indium (III) chloride and other transition metal salts. The reactions often require specific solvents and temperature conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from reactions involving this compound are typically enantioselective compounds, which are valuable in asymmetric synthesis. These products are often used in the synthesis of pharmaceuticals and other fine chemicals .
科学的研究の応用
Feng L3-prpr2 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: this compound is employed in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.
作用機序
Feng L3-prpr2 exerts its effects through its ability to form stable complexes with metal ions. These complexes act as catalysts in various chemical reactions, enhancing the reaction rate and selectivity. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, which are crucial for the success of asymmetric synthesis .
類似化合物との比較
Similar Compounds
- (2S,2′S)-1,1′-(propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine
- (S)-pipecolic acid-derived N,N-dioxides
- L-proline-derived N,N-dioxides
Uniqueness
Feng L3-prpr2 stands out due to its high enantioselectivity and versatility in forming complexes with a wide range of metal ions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential .
特性
分子式 |
C37H56N4O4 |
|---|---|
分子量 |
620.9 g/mol |
IUPAC名 |
(1R,2S)-N-[2,6-di(propan-2-yl)phenyl]-1-[3-[(1R,2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoyl]-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C37H56N4O4/c1-24(2)28-14-9-15-29(25(3)4)34(28)38-36(42)32-18-11-20-40(32,44)22-13-23-41(45)21-12-19-33(41)37(43)39-35-30(26(5)6)16-10-17-31(35)27(7)8/h9-10,14-17,24-27,32-33H,11-13,18-23H2,1-8H3,(H,38,42)(H,39,43)/t32-,33-,40+,41+/m0/s1 |
InChIキー |
GRKRBQGUOZNATH-WXKUUGAPSA-N |
異性体SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)[C@@H]2CCC[N@+]2(CCC[N@@+]3(CCC[C@H]3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-] |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCC[N+]2(CCC[N+]3(CCCC3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



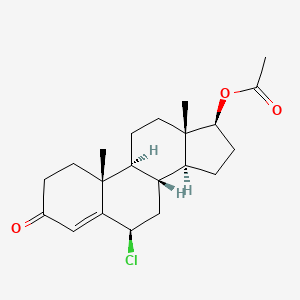
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
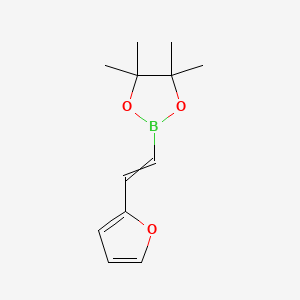
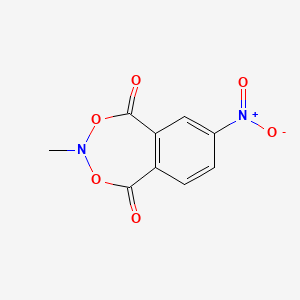


![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)


